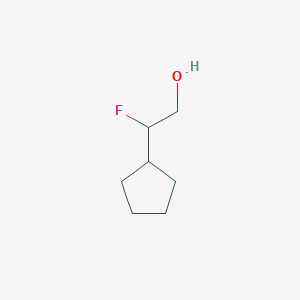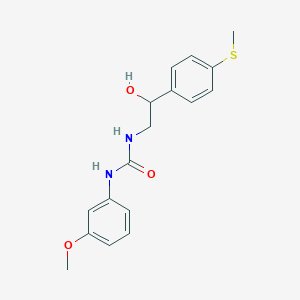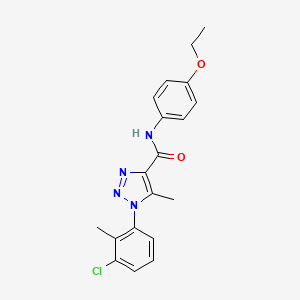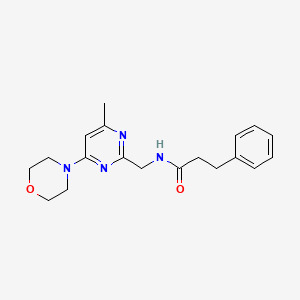
2-Cyclopentyl-2-fluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentyl-2-fluoroethan-1-ol is a chemical compound with the molecular formula C7H13FO . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentyl group (a five-membered carbon ring) and a fluoroethanol group (a two-carbon chain with a fluorine atom and a hydroxyl group). The exact three-dimensional structure would require more specific data or computational chemistry analysis .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature with a molecular weight of 132.18 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen
Hydrogen Bond Acceptance
Organic fluorine compounds, including those structurally related to 2-Cyclopentyl-2-fluoroethan-1-ol, are evaluated for their ability to act as hydrogen bond acceptors. A comprehensive review of organofluorine compounds reveals that fluorine atoms in these compounds can engage in short contacts, which are indicative of weak hydrogen bonding interactions. These interactions are primarily characterized as van der Waals complexes rather than strong hydrogen bonds, highlighting the nuanced role of fluorinated compounds in molecular interactions (Howard et al., 1996).
Supramolecular Chemistry
Cyclodextrins, molecules with structural similarities to cyclic oligosaccharides, have shown significant utility in forming inclusion complexes with various compounds, modifying their properties beneficially. This capability extends to molecules like this compound, which could benefit from enhanced solubility and stability through complexation with cyclodextrins. The unique cage-like structure of cyclodextrins allows for the formation of host-guest complexes, significantly impacting the pharmaceutical, food, and cosmetic industries (Valle, 2004).
Fluorescence Modulation
Research on cyclodextrins, similar in the context of hosting guest molecules like this compound, highlights their role in modifying the fluorescence of certain molecules. Cyclodextrins can alter the fluorescence properties of mycotoxins, for instance, indicating potential applications in enhancing the fluorescence signals of various compounds for analytical purposes. This modification is particularly valuable in detecting and analyzing low-concentration substances in complex matrices (Maragos et al., 2008).
Molecular Modeling and Drug Delivery
Cyclodextrin-based nanosponges represent a cutting-edge application in drug delivery systems. These nanostructured polymers, capable of forming inclusion complexes, could theoretically encapsulate molecules like this compound, enhancing their delivery and efficacy. The versatility of these nanosponges in terms of controlled release and biocompatibility makes them an exciting area of research for pharmaceutical applications (Sherje et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-cyclopentyl-2-fluoroethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO/c8-7(5-9)6-3-1-2-4-6/h6-7,9H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVBBOWOYABPMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-chlorophenyl)acetamide](/img/structure/B2399363.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2399367.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one](/img/structure/B2399371.png)
![benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2399373.png)

![(1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide](/img/structure/B2399375.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2399379.png)
![3-[(4-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2399380.png)

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2399385.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2399386.png)